

# Unveiling the Solid-State Architecture of 2,3-Dimethylmaleic Anhydride: A Technical Guide

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## Compound of Interest

Compound Name: 2,3-Dimethylmaleic anhydride

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This technical guide provides a comprehensive analysis of the crystal structure of **2,3-dimethylmaleic anhydride** ( $C_6H_6O_3$ ), a pivotal molecule in organic synthesis and bioconjugation chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the crystallographic parameters, molecular geometry, and intermolecular interactions that define its solid-state form. The information presented is critical for understanding the compound's physicochemical properties, which underpins its utility in various scientific applications.

## Crystallographic Data Summary

The crystal structure of **2,3-dimethylmaleic anhydride** was determined by single-crystal X-ray diffraction, revealing an orthorhombic crystal system.<sup>[1][2]</sup> The key crystallographic data and structure refinement parameters are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement

Parameter	Value
Chemical Formula	C <sub>6</sub> H <sub>6</sub> O <sub>3</sub>
Formula Weight	126.11 g/mol [1]
Crystal System	Orthorhombic[1][2]
Space Group	P b c a[1][2]
a (Å)	10.4087[1][2]
b (Å)	8.5848[1][2]
c (Å)	13.095[1][2]
α (°)	90[1][2]
β (°)	90[1][2]
γ (°)	90[1][2]
Volume (Å <sup>3</sup> )	1170.1[1]
Z	8[1]
Residual Factor (R-factor)	0.0406[1][2]

## Molecular and Crystal Packing Structure

The molecule of **2,3-dimethylmaleic anhydride** is a five-membered cyclic anhydride. A key feature is the carbon-carbon double bond between the C2 and C3 positions, which locks the ring into a planar conformation.[1][3] This planarity is a significant factor in its crystal packing.

The crystal packing is largely dictated by strong electrostatic interactions between the carbonyl carbon and oxygen atoms of adjacent molecules.[1][3][4] These non-bonding intermolecular distances are notably short, with the closest contacts measured at 2.9054 (11) Å and 3.0509 (11) Å.[3][4][5] These distances are significantly less than the sum of the van der Waals radii for carbon and oxygen, indicating a strong interaction.[3][4] These carbonyl-carbonyl interactions give rise to a layered structure.[3]

## Selected Bond Lengths

The planarity of the molecule is further evidenced by its bond lengths. The C=C double bond length is 1.3420 (12) Å, while the adjacent C-C single bonds are 1.4841 (11) Å and 1.4848 (11) Å.<sup>[1][3]</sup> This suggests that the double bond is not delocalized with the carbonyl groups, confirming the non-aromatic nature of the molecule.<sup>[1][3]</sup>

Table 2: Selected Bond Lengths

Bond	Length (Å)
C1 - C2	1.4841 (11) <sup>[1][3]</sup>
C3 - C4	1.4848 (11) <sup>[1][3]</sup>
C2 = C3	1.3420 (12) <sup>[1][3]</sup>

## Experimental Protocols

The determination of the crystal structure of **2,3-dimethylmaleic anhydride** is contingent on the successful synthesis of the compound and the growth of high-quality single crystals.

## Synthesis and Crystallization

A common method for the synthesis of **2,3-dimethylmaleic anhydride** involves the reaction of maleic anhydride in the presence of an amine catalyst, followed by treatment with sulfuric acid.<sup>[6]</sup> Single crystals suitable for X-ray diffraction can be obtained through a straightforward crystallization procedure.

Protocol:

- Dissolution: Dissolve 2 grams of **2,3-dimethylmaleic anhydride** in 100 mL of deionized water at 373 K.<sup>[3]</sup>
- Cooling: Once fully dissolved, the solution is slowly cooled to 277 K.<sup>[3]</sup>
- Crystallization: This slow cooling process yields colorless, plate-like crystals of **2,3-dimethylmaleic anhydride**.<sup>[3]</sup>

## X-ray Diffraction Data Collection and Structure Refinement

The following is a generalized workflow for the determination of a crystal structure using single-crystal X-ray diffraction.

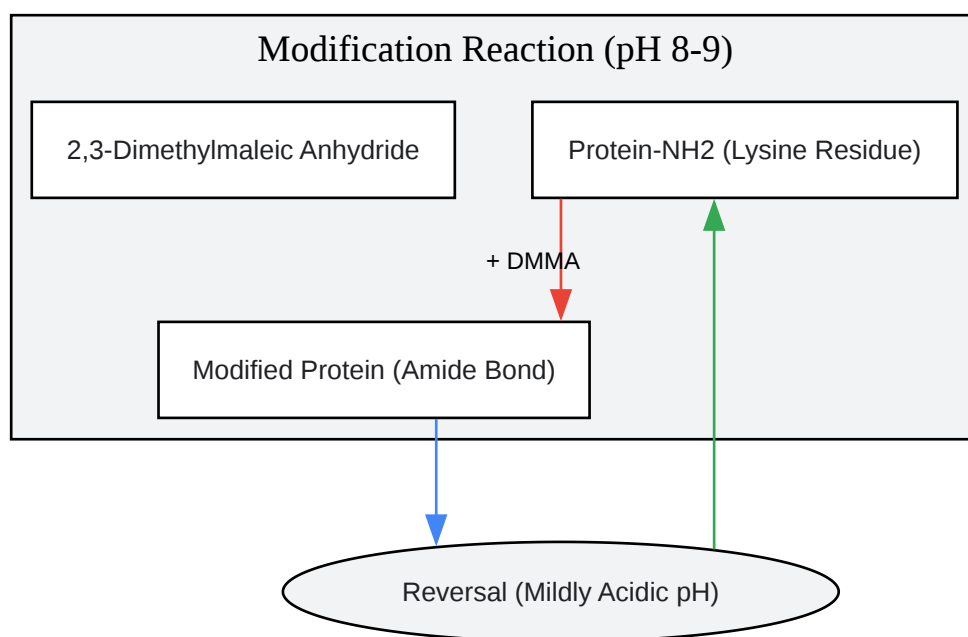


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Figure 1. Generalized workflow for crystal structure determination.

## Applications in Reversible Amine Modification

**2,3-Dimethylmaleic anhydride** is widely used for the reversible modification of primary amines, such as the lysine residues in proteins. This process is highly pH-dependent, with the modification being stable at alkaline pH and reversible under mildly acidic conditions.



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Figure 2. Reversible amine modification using **2,3-dimethylmaleic anhydride**.

This property is invaluable in various biochemical and pharmaceutical applications, including drug delivery and proteomics.

## Conclusion

This technical guide has provided a detailed overview of the crystal structure of **2,3-dimethylmaleic anhydride**. The planar nature of the molecule and the dominant role of intermolecular carbonyl-carbonyl interactions are the defining features of its solid-state architecture. The experimental protocols for its synthesis, crystallization, and structural determination have also been outlined. This comprehensive information is essential for researchers leveraging the unique properties of this compound in their scientific endeavors.

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